molecular formula C13H8F3NO2 B3059557 2-(3-(Trifluoromethyl)phenyl)nicotinic acid CAS No. 635325-17-6

2-(3-(Trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B3059557
CAS No.: 635325-17-6
M. Wt: 267.20
InChI Key: WGINJLWZIAQNAS-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a chemical compound with the molecular formula C13H8F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation .

For example, a typical synthetic route might involve the reaction of 3-(trifluoromethyl)phenylboronic acid with 2-bromonicotinic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 2-(3-(Trifluoromethyl)phenyl)nicotinic acid are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, as an NSAID, it inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to better penetrate biological membranes and reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)nicotinic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3N1O2C_{12}H_{8}F_{3}N_{1}O_{2}, and it has a molecular weight of approximately 283.20 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially influencing their interaction with biological targets.

Research indicates that this compound interacts with various biological receptors, modulating their activity. Notably, studies have shown that it may influence nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in several neurological disorders .

Antinociceptive Effects

A study assessing the antinociceptive properties of related compounds indicated that derivatives similar to this compound exhibit significant antinociceptive effects in formalin-induced pain models. These compounds demonstrated dose-dependent reductions in pain responses, suggesting potential applications in pain management .

Case Studies

  • NMR Spectroscopy Analysis : A study utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of related compounds. The analysis provided insights into the electronic environment of protons within the molecular structure, which is critical for understanding interactions with biological targets .
  • In Vivo Efficacy : In vivo studies have demonstrated that nicotinic acid derivatives can enhance NAD+ levels in tumor models, indicating potential applications in cancer therapy. The modulation of metabolic pathways via these compounds may lead to improved therapeutic outcomes in NAPRT1-deficient tumors .

Data Tables

Biological Activity Effect Model/System Reference
AntinociceptiveSignificant reduction in painFormalin test
AntimicrobialInhibition of bacterial growthVarious pathogens
Metabolic modulationIncreased NAD+ levelsTumor models

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINJLWZIAQNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680774
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635325-17-6
Record name 2-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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